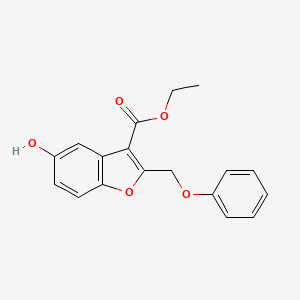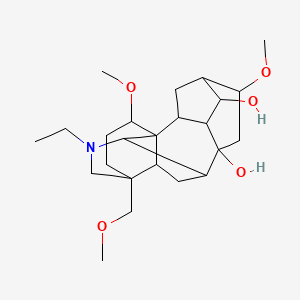
Talatisamina
Descripción general
Descripción
Talatisamine is a highly oxygenated C19-diterpenoid alkaloid, known for its intricate hexacyclic structure comprising six fused rings (ABCDEF-ring). This compound is notable for its potassium channel inhibitory, antiarrhythmic, and neuroprotective activities . Talatisamine is isolated from plants of the Aconitum genus, which are known for their diverse array of diterpenoid alkaloids .
Aplicaciones Científicas De Investigación
Talatisamine has several scientific research applications due to its biological activities:
Mecanismo De Acción
Target of Action
Talatisamine primarily targets potassium (K+) channels . These channels play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the volume of cells .
Mode of Action
Talatisamine exhibits K+ channel inhibitory activity . By blocking these channels, it can modulate the flow of K+ ions across the cell membrane, thereby affecting the electrical activity of the cell .
Biochemical Pathways
It’s known that many diterpenoid alkaloids selectively modulate various ion channels, thereby exerting a range of biological properties
Result of Action
Talatisamine has been found to exhibit antiarrhythmic and neuroprotective activities . Its ability to inhibit K+ channels could potentially alter the excitability of neurons and cardiac cells, thereby contributing to these effects . .
Análisis Bioquímico
Biochemical Properties
Talatisamine selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels in rat neurons This modulation of ion channels is a key aspect of its biochemical activity
Cellular Effects
Talatisamine has been found to attenuate neurocytotoxicity induced by β-amyloid oligomers . In a study on human U-87 MG glioma cells, talatisamine exhibited cytotoxic effects at high doses and increased apoptosis compared to control .
Molecular Mechanism
The molecular mechanism of talatisamine involves its interaction with ion channels. Specifically, it selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels . This blocking action is thought to be a key part of how talatisamine exerts its effects at the molecular level.
Metabolic Pathways
It’s known that talatisamine is a diterpenoid alkaloid, and these compounds generally arise via the ent-atisane cyclase pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of talatisamine is a complex process due to its highly oxidized and intricately fused hexacyclic structure. One approach involves the use of radical-based strategies. For instance, the treatment of the AE-ring with triethylborane and oxygen generates a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism to afford the ACE-ring substructure . Another method involves the coupling of the AE-ring and C-ring, followed by cyclization of the central 7-membered B-ring using a C11-bridgehead radical . The 6-membered D-ring is then formed by selenium-induced 6-endo cyclization .
Industrial Production Methods: Industrial production methods for talatisamine are not well-documented, likely due to the complexity of its synthesis and the challenges associated with scaling up the process. Most research focuses on laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Talatisamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Selenium-induced 6-endo cyclization is used to form the 6-membered D-ring.
Reduction: Radical-based strategies involving triethylborane and oxygen are employed to generate reactive intermediates.
Substitution: Coupling reactions are used to assemble different ring systems.
Major Products: The major products formed from these reactions include various intermediates that contribute to the final hexacyclic structure of talatisamine .
Comparación Con Compuestos Similares
Lappaconitine: Functions as a sodium channel inhibitor with antiarrhythmic, analgesic, anti-inflammatory, and antiepileptic effects.
Talatisamine’s unique structure and specific biological activities make it a compound of significant interest in both synthetic chemistry and pharmacology.
Propiedades
Número CAS |
20501-56-8 |
|---|---|
Fórmula molecular |
C24H39NO5 |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
(1R,2R,3R,4S,5S,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21-,22+,23+,24+/m1/s1 |
Clave InChI |
BDCURAWBZJMFIK-IBNAPJPSSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Talatisamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of talatisamine?
A1: Talatisamine has a molecular formula of C24H37NO4 and a molecular weight of 403.56 g/mol.
Q2: Is there any spectroscopic data available for talatisamine?
A2: Yes, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) (including EI-MS and FAB-MS) to elucidate the structure of talatisamine and its derivatives. [, , , , , , ]
Q3: Have any novel rearrangements been observed with talatisamine derivatives?
A3: Yes, studies have reported a novel rearrangement when treating talatisamine with HBr-HOAc, leading to the formation of unexpected 7,17-seco products along with the desired 8,14,16,18-tetraacetyltalatisamine. []
Q4: What are the known biological activities of talatisamine?
A4: Research suggests that talatisamine exhibits several biological activities, including:
- Cardiotonic Activity: Studies indicate that talatisamine and its metabolite, cammaconine, display cardiotonic effects, potentially by influencing cellular calcium influx. [] This suggests potential applications in treating heart failure.
- K+ Channel Inhibitory Activity: Talatisamine has been shown to inhibit K+ channels, which are crucial for various physiological processes. [, ]
- Anti-arrhythmic Activity: Talatisamine's K+ channel inhibition may contribute to its anti-arrhythmic properties. []
- Neuroprotective Activity: Some studies suggest that talatisamine may have neuroprotective effects. []
- Feeding Deterrent Activity: Talatisamine acts as a feeding deterrent against certain insects like the red flour beetle (Tribolium castaneum). []
Q5: How does talatisamine interact with its targets to exert its biological effects?
A5: While the exact mechanisms of action are still under investigation, research suggests:
- Voltage-gated K+ channels: Talatisamine may directly interact with voltage-gated K+ channels, leading to their inhibition. [, ] This inhibition can impact neuronal excitability and cardiac muscle contractility.
- Cellular Calcium Influx: Talatisamine and its metabolites may influence calcium ion movement across cell membranes, particularly in cardiac myocytes, contributing to their cardiotonic effects. []
Q6: How do structural modifications of talatisamine affect its activity?
A6: SAR studies have revealed key structural features that influence talatisamine's activity:
- C-18 Hydroxyl Group: The presence of a hydroxyl group at the C-18 position appears crucial for cardiotonic activity. Compounds with this feature, like cammaconine and synthetic derivatives, show promising activity. []
- N-Methyl Group and C-16 Methoxy Group: The presence of an N-methyl group or a methoxy group at the C-16 position further enhances cardiotonic activity in compounds possessing the C-18 hydroxyl group. []
Q7: What is the significance of O-demethylation in talatisamine derivatives?
A7: O-demethylation of talatisamine and related alkaloids using reagents like HBr–glacial acetic acid can yield valuable derivatives with modified biological activities. [] This modification can alter the compound's interaction with its targets, potentially leading to enhanced or altered pharmacological profiles.
Q8: What is known about the absorption and distribution of talatisamine in the body?
A8: Research on the pharmacokinetics of talatisamine, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. Further studies are needed to fully understand its behavior in vivo.
Q9: What are the potential toxic effects of talatisamine?
A9: Talatisamine, like many diterpenoid alkaloids from Aconitum species, is known to have potential toxicity. It is essential to note that this Q&A section does not provide medical advice, and readers should consult relevant resources for safety information.
Q10: What analytical methods are used to detect and quantify talatisamine?
A10: Several techniques are employed for the analysis of talatisamine, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS), is widely used for separating, identifying, and quantifying talatisamine in plant materials and biological samples. [, ]
- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for initial identification and separation of talatisamine. []
- Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution technique allows for comprehensive metabolite profiling of talatisamine in biological samples. [, ]
Q11: What are the challenges in the quality control of talatisamine-containing plant materials?
A11: Quality control of Aconitum species, including those containing talatisamine, is crucial due to the potential toxicity of these plants. Challenges include:
Q12: What are the potential future applications of talatisamine?
A12: While talatisamine's toxicity warrants careful investigation, its diverse biological activities make it a promising candidate for further research, particularly in the development of:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


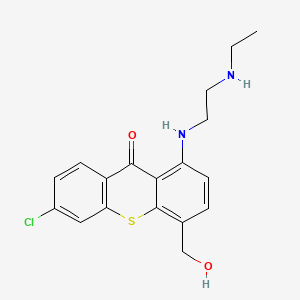
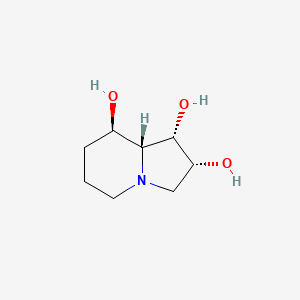
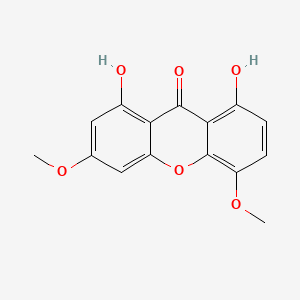
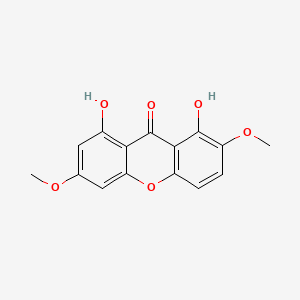
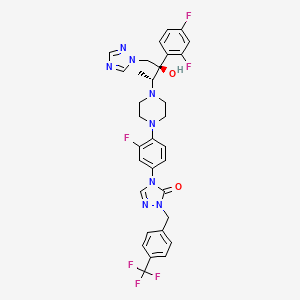
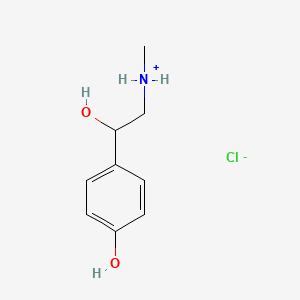
![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)
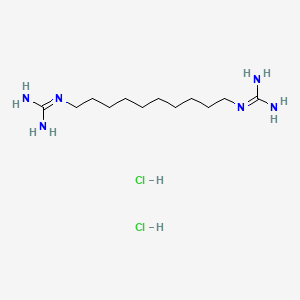
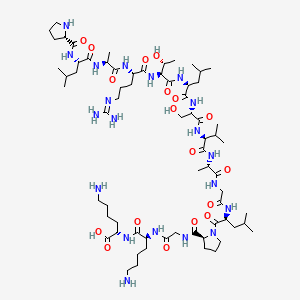
![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
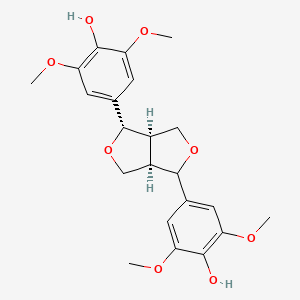
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
